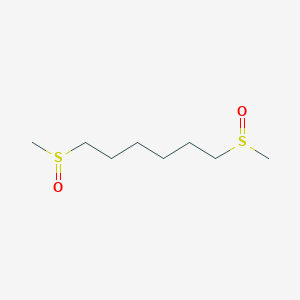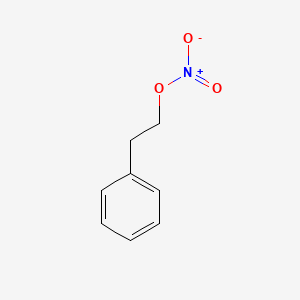
Nitric acid, 2-phenylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid, 2-phenylethyl ester is an organic compound with the molecular formula C8H9NO3 It is an ester formed from nitric acid and 2-phenylethanol Esters are known for their pleasant odors and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid, 2-phenylethyl ester typically involves the esterification of 2-phenylethanol with nitric acid. This reaction can be catalyzed by an acid catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the careful addition of nitric acid to 2-phenylethanol in the presence of a catalyst, followed by purification steps to isolate the ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitro compounds.
Reduction: Reduction of this ester can yield 2-phenylethanol and other reduced products.
Substitution: The ester can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Nitro compounds and carboxylic acids.
Reduction: 2-Phenylethanol and related alcohols.
Substitution: Various substituted phenylethyl esters.
Wissenschaftliche Forschungsanwendungen
Nitric acid, 2-phenylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of nitric acid, 2-phenylethyl ester involves its interaction with various molecular targets. It can act as a nitric oxide donor, releasing nitric oxide upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and immune response. The ester can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Acetic acid, 2-phenylethyl ester: Another ester with a similar structure but different functional group.
Caffeic acid phenethyl ester: Known for its antioxidant and anti-inflammatory properties.
Isosorbide dinitrate: A nitrate ester used in medicine for its vasodilatory effects.
Uniqueness: Nitric acid, 2-phenylethyl ester is unique due to its ability to release nitric oxide, making it valuable in both research and therapeutic applications. Its distinct chemical structure also allows for specific interactions with biological targets, setting it apart from other esters.
Eigenschaften
CAS-Nummer |
39835-32-0 |
|---|---|
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
2-phenylethyl nitrate |
InChI |
InChI=1S/C8H9NO3/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
REJUUAZLLYKBCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


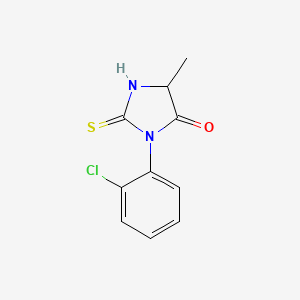

![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
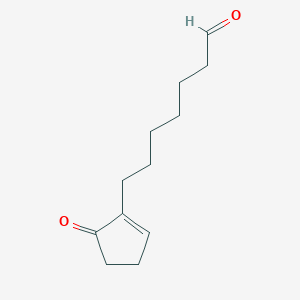
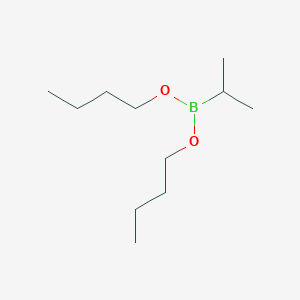
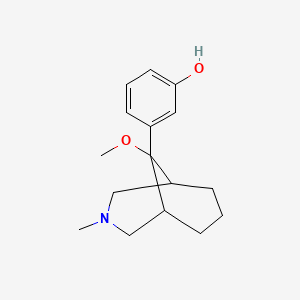
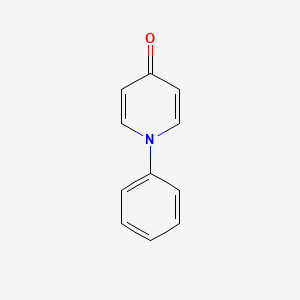
![Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-](/img/structure/B14671379.png)
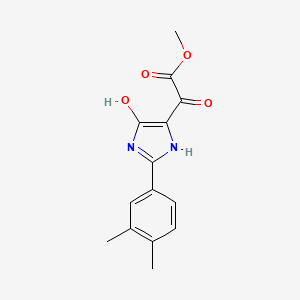
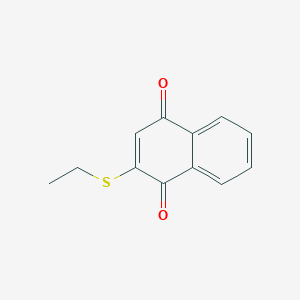

![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)
